

Synthesis and Characterization of Thiochroman-4-one Sulfoxide: A Technical Guide

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Compound of Interest

Compound Name: *Thiochroman-4-one*

Cat. No.: *B147511*

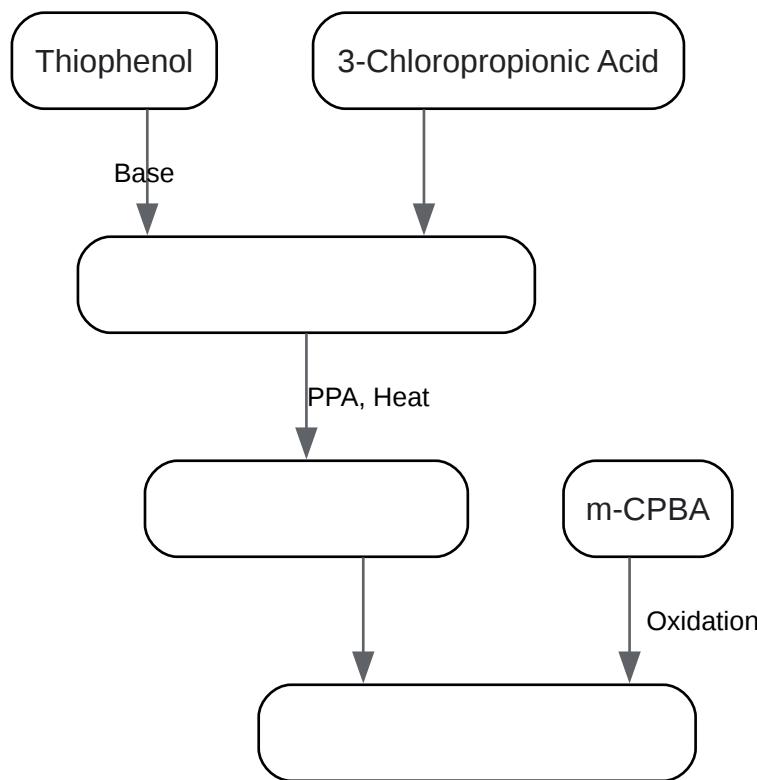
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Thiochroman-4-one** 1-oxide. It includes detailed experimental protocols for the synthesis of the precursor, **Thiochroman-4-one**, and its subsequent oxidation to the target sulfoxide. Furthermore, this guide presents a summary of the characterization data in a structured format and visual workflows to elucidate the synthetic and analytical processes.

Synthesis Pathway

The synthesis of **Thiochroman-4-one** 1-oxide is a two-step process. The first step involves the synthesis of the precursor, **Thiochroman-4-one**, from commercially available starting materials. The second step is the selective oxidation of the sulfide in the **Thiochroman-4-one** ring to a sulfoxide.



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Caption: Synthetic route to **Thiochroman-4-one** 1-oxide.

Experimental Protocols

Synthesis of Thiochroman-4-one

The synthesis of **Thiochroman-4-one** is achieved through the reaction of thiophenol with 3-chloropropionic acid to form 3-(phenylthio)propanoic acid, followed by an intramolecular Friedel-Crafts acylation.

Step 1: Synthesis of 3-(Phenylthio)propanoic Acid

- To a stirred solution of sodium hydroxide (1.0 M) and sodium carbonate (1.0 M) in water, add thiophenol as a solution in ethanol.
- To this mixture, add an aqueous solution of 3-chloropropionic acid.
- Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 12 hours.

- After cooling, evaporate the ethanol under reduced pressure.
- Acidify the aqueous phase with concentrated HCl to a pH of 1-2 to precipitate the product.
- Filter the precipitate, wash with cold water, and dry to yield 3-(phenylthio)propanoic acid.

Step 2: Cyclization to **Thiochroman-4-one**[1]

- In a round-bottom flask, charge 3-(phenylthio)propanoic acid (1.0 mmol) and dichloromethane (1.0 mL).
- Add polyphosphoric acid (PPA, 0.5 mL) to the mixture and stir to ensure homogeneity.
- Heat the mixture to 40 °C to distill off the dichloromethane.
- Increase the temperature to 100 °C and monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium bicarbonate.
- Stir the mixture for 2 hours and then extract the product with dichloromethane (3 x 15 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford **Thiochroman-4-one**.

Synthesis of **Thiochroman-4-one** 1-oxide

The selective oxidation of the sulfide in **Thiochroman-4-one** to the sulfoxide can be achieved using meta-chloroperoxybenzoic acid (m-CPBA).

Step 3: Oxidation to **Thiochroman-4-one** 1-oxide

- Dissolve **Thiochroman-4-one** (1.0 mmol) in tetrahydrofuran (THF, 5.0 mL) in a round-bottom flask.

- Cool the solution to 0 °C in an ice bath.
- Add m-CPBA (1.2 mmol, 1.2 equivalents) portion-wise to the stirred solution.
- Monitor the reaction progress by TLC. The reaction is typically complete within 40-60 minutes.
- After completion, remove the THF under reduced pressure.
- Add water (5.0 mL) to the residue and extract the product with ethyl acetate (3 x 5 mL).
- Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography if necessary.

Characterization of Thiochroman-4-one and its Sulfoxide

The synthesized compounds are characterized by various spectroscopic methods. The quantitative data are summarized in the tables below.

Physicochemical and Spectroscopic Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
Thiochroman-4-one	C ₉ H ₈ OS	164.22	Yellow Solid	28-30
Thiochroman-4-one 1-oxide	C ₉ H ₈ O ₂ S	180.22	Solid	Not Reported

Spectroscopic Data for Thiochroman-4-one

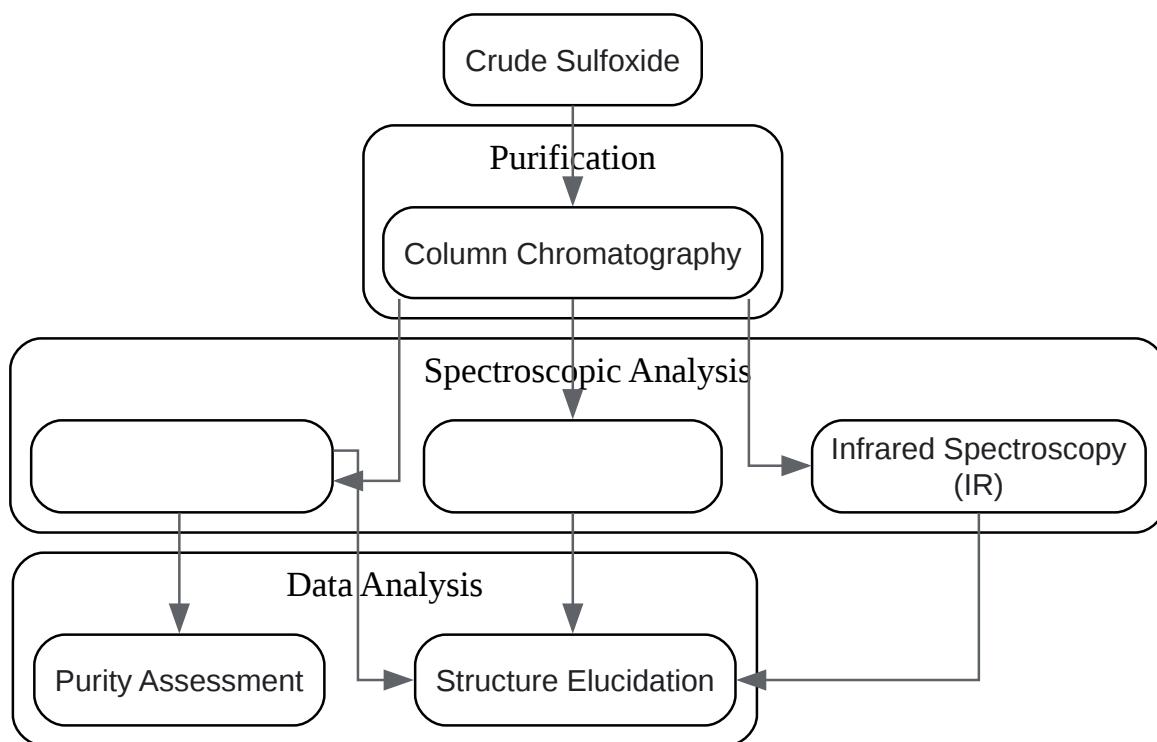
Technique	Data
^1H NMR (CDCl_3 , 400 MHz)[2]	δ 8.07 (dd, $J=8.0, 1.4$ Hz, 1H), 7.34 (m, 1H), 7.25 (m, 1H), 7.14 (m, 1H), 3.20 (t, $J=6.0$ Hz, 2H), 2.96 (t, $J=6.0$ Hz, 2H).
^{13}C NMR (CDCl_3)	Data not readily available in searched literature.
Mass Spec (EI)[3]	m/z (%): 164 (M+, 100), 136, 108, 77.
IR (KBr)	ν (cm^{-1}): 1680 (C=O stretch).

Spectroscopic Data for Thiochroman-4-one 1-oxide

Technique	Data
^1H NMR (CDCl_3)	Detailed data not readily available in searched literature.
^{13}C NMR (CDCl_3)[4]	Chemical shifts (ppm): 180.0, 137.0, 134.0, 130.0, 128.0, 125.0, 50.0, 25.0. (Approximate values from spectral database).
Mass Spec (GC-MS)[5]	m/z (%): 180 (M+), 164, 136, 118, 91, 77.
IR	Expected ν (cm^{-1}): ~1050 (S=O stretch), ~1680 (C=O stretch).

Characterization Workflow

The structural elucidation and purity assessment of the synthesized **Thiochroman-4-one 1-oxide** involve a series of analytical techniques.



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Caption: Workflow for the characterization of **Thiochroman-4-one 1-oxide**.

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